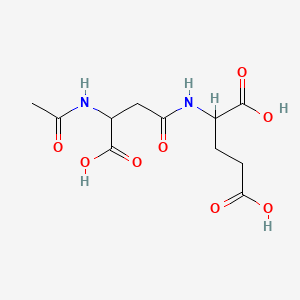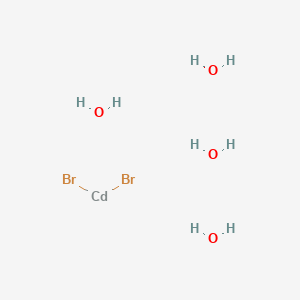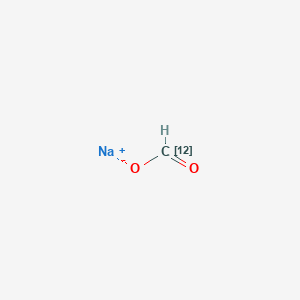
Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)calcium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)calcium is a coordination compound where calcium is bonded to two molecules of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate. This compound is known for its unique properties due to the presence of fluorine atoms, which impart high thermal stability and volatility. It is often used in various scientific and industrial applications, particularly in the field of materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)calcium typically involves the reaction of calcium salts with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The process often includes purification steps such as recrystallization or distillation to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)calcium can undergo several types of chemical reactions, including:
Substitution Reactions: Where the ligand can be replaced by other ligands.
Coordination Reactions: Involving the formation of complexes with other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include other metal salts, organic solvents, and sometimes catalysts to facilitate the reaction. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new coordination compounds with different properties.
Applications De Recherche Scientifique
Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)calcium has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials with high thermal stability and unique electronic properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Analytical Chemistry: Employed in techniques such as mass spectrometry and chromatography for the analysis of complex mixtures.
Biological Studies: Investigated for its potential use in biological systems due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)calcium exerts its effects involves the interaction of the calcium ion with various molecular targets. The fluorinated ligands provide stability and influence the reactivity of the compound. The pathways involved often include coordination with other metal ions or organic molecules, leading to the formation of stable complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper
- Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)nickel
- Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)zinc
Uniqueness
The uniqueness of Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)calcium lies in its specific coordination with calcium, which imparts distinct properties such as higher thermal stability and specific reactivity patterns compared to its counterparts with other metal ions.
Propriétés
Formule moléculaire |
C20H20CaF14O4 |
|---|---|
Poids moléculaire |
630.4 g/mol |
Nom IUPAC |
calcium;(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate |
InChI |
InChI=1S/2C10H11F7O2.Ca/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h2*4,18H,1-3H3;/q;;+2/p-2/b2*5-4-; |
Clé InChI |
UUXRFZXYYNXEBG-SJGYQHGCSA-L |
SMILES isomérique |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Ca+2] |
SMILES canonique |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid](/img/structure/B12060341.png)

![[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate](/img/structure/B12060354.png)

